molecular formula C11H13BrClN3O B1523982 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride CAS No. 1311314-17-6

1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride

Cat. No.: B1523982
CAS No.: 1311314-17-6
M. Wt: 318.6 g/mol
InChI Key: UENAETWQVVKMHP-UHFFFAOYSA-N
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Description

1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13BrClN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. Common reagents used include carbonyl diimidazole (CDI) or phosphorus oxychloride (POCl3).

    Amination: The final step involves the introduction of the amine group through nucleophilic substitution. This can be done by reacting the brominated oxadiazole with a suitable amine, such as propan-1-amine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride
  • 1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride
  • 1-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride

Uniqueness

1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, hydrophobic interactions, and electronic effects.

Properties

IUPAC Name

1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O.ClH/c1-2-9(13)10-14-11(16-15-10)7-4-3-5-8(12)6-7;/h3-6,9H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAETWQVVKMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NOC(=N1)C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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